1-Methyl-2'-phenyl-1',10'b-dihydrospiro(cyclohexane-3,5'-pyrazolo[1,5-c][1,3]benzoxazine)
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Overview
Description
1-Methyl-2’-phenyl-1’,10’b-dihydrospiro(cyclohexane-3,5’-pyrazolo[1,5-c][1,3]benzoxazine) is a complex organic compound characterized by its unique spiro structure, which involves a cyclohexane ring fused to a pyrazolo[1,5-c][1,3]benzoxazine moiety
Preparation Methods
The synthesis of 1-Methyl-2’-phenyl-1’,10’b-dihydrospiro(cyclohexane-3,5’-pyrazolo[1,5-c][1,3]benzoxazine) typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure. Industrial production methods may involve optimization of these reactions to increase yield and purity, often through the use of advanced techniques such as continuous flow chemistry .
Chemical Reactions Analysis
1-Methyl-2’-phenyl-1’,10’b-dihydrospiro(cyclohexane-3,5’-pyrazolo[1,5-c][1,3]benzoxazine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Methyl-2’-phenyl-1’,10’b-dihydrospiro(cyclohexane-3,5’-pyrazolo[1,5-c][1,3]benzoxazine) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-Methyl-2’-phenyl-1’,10’b-dihydrospiro(cyclohexane-3,5’-pyrazolo[1,5-c][1,3]benzoxazine) involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed pharmacological effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
1-Methyl-2’-phenyl-1’,10’b-dihydrospiro(cyclohexane-3,5’-pyrazolo[1,5-c][1,3]benzoxazine) can be compared with other spiro compounds, such as:
Spiro[indoline-3,4’-piperidine]: Known for its applications in medicinal chemistry.
Spiro[cyclohexane-1,2’-oxindole]: Studied for its potential as a therapeutic agent.
Spiro[benzofuran-2,3’-pyrrolidine]: Investigated for its unique structural properties and biological activities. The uniqueness of 1-Methyl-2’-phenyl-1’,10’b-dihydrospiro(cyclohexane-3,5’-pyrazolo[1,5-c][1,3]benzoxazine) lies in its specific spiro structure and the resulting chemical and biological properties.
Properties
IUPAC Name |
3'-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-16-8-7-13-22(15-16)24-20(18-11-5-6-12-21(18)25-22)14-19(23-24)17-9-3-2-4-10-17/h2-6,9-12,16,20H,7-8,13-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDBRNJTVVMTAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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